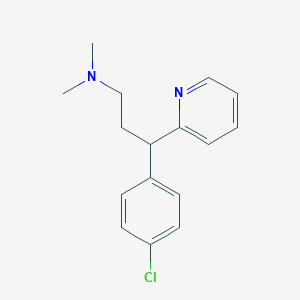
クロルフェニラミン
概要
説明
クロルフェニラミンは、アレルギー性鼻炎(花粉症)やじん麻疹などのアレルギー症状の治療に使用される第一世代の抗ヒスタミン薬です。 クロルフェニラミンは、H1受容体を遮断することで、体内のヒスタミンの影響を軽減することが知られています 。 クロルフェニラミンは1948年に特許を取得し、1950年代から医療現場で広く使用されています .
作用機序
クロルフェニラミンは、ヒスタミンH1受容体に結合することで作用し、内因性ヒスタミンの作用を遮断します。 これにより、くしゃみ、かゆみ、鼻詰まりなどの症状が一時的に軽減されます 。 クロルフェニラミンは、消化管、血管、呼吸器の末梢細胞におけるH1受容体部位で、ヒスタミンと競合します .
類似の化合物との比較
類似の化合物
ジフェンヒドラミン: アレルギー反応や乗り物酔いの治療に使用される別の第一世代の抗ヒスタミン薬です.
セチリジン: クロルフェニラミンと比較して、鎮静効果が低い第二世代の抗ヒスタミン薬です.
ロラタジン: クロルフェニラミンと同様の適応症に使用される、非鎮静性の抗ヒスタミン薬です。
独自性
クロルフェニラミンは、効力と副作用のバランスが特徴です。 クロルフェニラミンは、ジフェンヒドラミンなどの他の第一世代の抗ヒスタミン薬よりも鎮静作用が低く、セチリジンなどの第二世代の抗ヒスタミン薬と比較して、特定のアレルギー症状ではより効果的です .
科学的研究の応用
Chlorpheniramine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and their interactions with receptors.
Biology: Chlorpheniramine is used in research on allergic reactions and the role of histamine in the immune response.
準備方法
合成経路と反応条件
クロルフェニラミンは、複数段階のプロセスを経て合成することができます。一般的な方法の1つは、p-クロロベンゾニトリルと2-ブロモピリジンをナトリウムアミドの存在下で反応させ、中間体を生成する方法です。 この中間体は、次に、強いアルカリ性条件下でN,N-ジメチルクロロエタン塩酸塩と反応させ、クロルフェニラミンを生成します 。 最終生成物は、抽出および塩化プロセスを経て精製し、高純度を実現することができます .
工業生産方法
工業現場では、クロルフェニラミンの生産は、原材料の連続供給と酸塩基特性を利用して不純物を除去する方法で行われます。 この方法は、最終生成物の高収率と高純度を保証し、大規模生産に適しています .
化学反応の分析
反応の種類
クロルフェニラミンは、以下を含むさまざまな化学反応を起こします。
酸化: クロルフェニラミンは、ホウ素ドープダイヤモンド電極を用いた陽極酸化プロセスで酸化させることができます.
還元: 特定の条件下で還元されて、さまざまな誘導体を生成することができます。
置換: クロルフェニラミンは、特に芳香環とピリジン部分を関与した置換反応を起こすことができます。
一般的な試薬と条件
酸化: 水性環境で生成されるヒドロキシルラジカルは、一般的にクロルフェニラミンの酸化に使用されます.
還元: 水素化リチウムアルミニウムなどの還元剤を、制御された条件下で使用することができます。
置換: ハロゲン化剤やその他の求電子剤が、置換反応に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまなクロルフェニラミン誘導体があり、それらは異なる薬理学的特性と用途を持つ可能性があります。
科学研究への応用
クロルフェニラミンは、幅広い科学研究への応用があります。
化学: 抗ヒスタミン薬とその受容体との相互作用に関する研究で、モデル化合物として使用されます。
生物学: クロルフェニラミンは、アレルギー反応と免疫応答におけるヒスタミンの役割に関する研究に使用されます。
医学: クロルフェニラミンは、アレルギー症状の治療に広く使用されており、最近の研究では、重症急性呼吸器症候群コロナウイルス2(SARS-CoV-2)に対する潜在的な抗ウイルス効果が研究されています.
類似化合物との比較
Similar Compounds
Diphenhydramine: Another first-generation antihistamine used to treat allergic reactions and motion sickness.
Cetirizine: A second-generation antihistamine with fewer sedative effects compared to chlorpheniramine.
Loratadine: A non-sedating antihistamine used for similar indications as chlorpheniramine.
Uniqueness
Chlorpheniramine is unique in its balance of efficacy and side effects. While it is less sedating than some other first-generation antihistamines like diphenhydramine, it is more effective in certain allergic conditions compared to second-generation antihistamines like cetirizine .
特性
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022804 | |
| Record name | Chlorpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
142 °C @ 1.0 MM HG | |
| Record name | Chlorpheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
UV max absorption (water): 261 nm (E=5760), Solubility in mg/ml at 25 °C: Ethanol 330; chloroform 240; water 160; methanol 130; pH of a 2% aqueous solution about 5 /Maleate/, 160.0 mg/mL at 25 °C | |
| Record name | Chlorpheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chlorpheniramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/ | |
| Record name | Chlorpheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OILY LIQUID | |
CAS No. |
132-22-9, 113-92-8 | |
| Record name | (±)-Chlorpheniramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorphenamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorpheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorphenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPHENIRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6IO1965U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 135 °C | |
| Record name | Chlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of chlorpheniramine?
A1: Chlorpheniramine is a first-generation histamine H1-receptor antagonist. It competitively binds to histamine H1 receptors, primarily in the periphery, preventing histamine from binding and exerting its effects [, ].
Q2: What are the downstream effects of chlorpheniramine's H1-receptor antagonism?
A2: By blocking H1 receptors, chlorpheniramine inhibits histamine-mediated responses such as vasodilation, increased capillary permeability, smooth muscle contraction (particularly in the bronchi and intestines), and stimulation of sensory nerves, leading to relief from allergy symptoms [, ].
Q3: Does chlorpheniramine affect alertness?
A3: Yes, studies using enantiomers of chlorpheniramine have shown that the (+) enantiomer, which has a higher affinity for the H1 receptor, is associated with sedation and impaired performance on alertness tests []. This suggests that H1 receptor antagonism can directly contribute to drowsiness.
Q4: What is the molecular formula and weight of chlorpheniramine?
A4: The molecular formula of chlorpheniramine maleate is C16H19ClN2 • C4H4O4 and its molecular weight is 390.86 g/mol.
Q5: Can chlorpheniramine be formulated to mask its bitter taste?
A5: Yes, research has investigated microencapsulation of chlorpheniramine with pH-dependent polymers like Eudragit S100, L100, and L100-55 to mask its bitterness []. Eudragit S100 showed the best taste-masking properties among the tested polymers.
Q6: How does the hydration state of chlorpheniramine-loaded microcapsules affect drug release?
A6: Studies on cellulose acetate butyrate-coated resinates containing chlorpheniramine showed faster drug release from microcapsules hydrated by suspension compared to dry, unsuspended microcapsules [].
Q7: Does the type of resin used in microencapsulation influence chlorpheniramine release?
A7: Yes, research has shown that chlorpheniramine is released at a slower rate from sulfonic acid resinates compared to carboxylic acid resinates, both in coated and uncoated forms [].
Q8: Is chlorpheniramine stereoselectively metabolized?
A8: Yes, the (S)-(+)-enantiomer of chlorpheniramine is cleared more slowly than the (R)-(-)-enantiomer, indicating stereoselective elimination in humans [].
Q9: What is the role of CYP2D6 in chlorpheniramine metabolism?
A9: CYP2D6 contributes to the metabolism of chlorpheniramine. Administration of quinidine, a CYP2D6 inhibitor, increases the systemic exposure and prolongs the elimination half-life of chlorpheniramine, particularly the (S)-(+)-enantiomer [].
Q10: How does the pharmacokinetic profile of chlorpheniramine differ between extensive and poor metabolizers of CYP2D6?
A10: Individuals who are poor CYP2D6 metabolizers exhibit higher systemic exposure to chlorpheniramine compared to extensive metabolizers, indicating a significant role of CYP2D6 in its clearance [].
Q11: What is the bioavailability of chlorpheniramine from sustained-release formulations?
A11: Studies comparing a sustained-release capsule of chlorpheniramine-pseudoephedrine with immediate-release tablets showed bioequivalence when administered at appropriate dosing intervals, suggesting that sustained-release formulations can provide prolonged drug release and maintain therapeutic levels [].
Q12: Does chlorpheniramine undergo enterohepatic circulation?
A12: Yes, fecal excretion of radiolabeled chlorpheniramine after intravenous administration indicates that the drug undergoes enterohepatic circulation, contributing to its prolonged presence in the body [].
Q13: What are the primary metabolites of chlorpheniramine in humans?
A13: Chlorpheniramine undergoes extensive metabolism, primarily via N-demethylation. The major urinary metabolites identified include mono- and didesmethylchlorpheniramine, along with other unidentified polar metabolites [].
Q14: How does chlorpheniramine's effect on histamine-induced skin reactions compare to other antihistamines?
A14: Clinical studies have demonstrated that chlorpheniramine effectively reduces histamine-induced weal and flare responses, but its efficacy may be lower compared to newer-generation antihistamines like fexofenadine or loratadine [, ].
Q15: Can chlorpheniramine be used to prevent emergence agitation after surgery?
A15: A retrospective study investigating the use of chlorpheniramine for preventing emergence agitation after ureteroscopic stone surgery found no significant reduction in the incidence or severity of emergence agitation in patients who received chlorpheniramine preoperatively compared to those who did not [].
Q16: Does combining chlorpheniramine with ephedrine enhance its anti-motion sickness effects?
A17: Contrary to expectations, a study combining chlorpheniramine with ephedrine found that while ephedrine counteracted some of chlorpheniramine's sedative effects, it did not further improve its efficacy against motion sickness [].
Q17: Does chlorpheniramine affect cerebral blood flow during hypoxia?
A19: Studies in conscious dogs have shown that while chlorpheniramine does not strongly inhibit the initial increase in cerebral blood flow during hypoxia, cumulative doses may limit the increase, particularly in specific brain regions []. This suggests a possible modulatory role of H1 receptors in cerebral blood flow regulation during hypoxia.
Q18: Can chlorpheniramine cause hypersensitivity reactions?
A20: While rare, cases of hypersensitivity reactions to chlorpheniramine have been reported []. Symptoms can include urticaria and other allergic manifestations.
Q19: Can chlorpheniramine be formulated for sustained release?
A21: Yes, researchers have investigated the development of sustained-release formulations of chlorpheniramine using various approaches like microencapsulation with pH-dependent polymers and osmotic pump technology [, ]. These formulations aim to prolong drug release and reduce dosing frequency.
Q20: What analytical techniques are commonly used for quantifying chlorpheniramine in biological samples?
A22: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a widely used technique for sensitive and specific quantification of chlorpheniramine in plasma and other biological matrices [, , , ].
Q21: Can chlorpheniramine be analyzed simultaneously with other drugs in pharmaceutical formulations?
A23: Yes, several validated HPLC methods have been developed for the simultaneous determination of chlorpheniramine with other drugs like paracetamol, pseudoephedrine, dextromethorphan, and phenylephrine in combined pharmaceutical formulations [, , , , , , , , ].
Q22: Has chlorpheniramine been detected in environmental samples?
A24: Yes, a study from Hanoi, Vietnam, detected chlorpheniramine maleate in 80% of the analyzed urban house dust samples, indicating its presence as an environmental contaminant [].
Q23: Can activated carbon derived from natural sources be used for chlorpheniramine removal from pharmaceutical waste?
A25: Research has explored the use of oxidized, hydrophobic, and basic activated carbons derived from mango kernel seeds, avocado pear seeds, and velvet tamarind shells for adsorbing chlorpheniramine from solutions []. The findings suggest that these modified carbons can effectively remove chlorpheniramine from pharmaceutical wastewater.
Q24: Can chlorpheniramine potentiate the antimalarial activity of chloroquine?
A26: In vivo studies in mice infected with Plasmodium berghei have shown that combining chlorpheniramine with chloroquine significantly enhances the antimalarial activity of chloroquine, suggesting a potential strategy to combat chloroquine resistance [].
Q25: Can chlorpheniramine be used to prevent adverse reactions to antivenom?
A27: A clinical trial investigated the use of chlorpheniramine in combination with hydrocortisone for preventing acute adverse reactions to polyspecific antivenom in snakebite patients []. The study found that while hydrocortisone alone was ineffective, the combination significantly reduced the occurrence of adverse reactions.
Q26: What is the impact of different concentrations of modified Cenchrus americanus starch on the disintegration time of chlorpheniramine maleate tablets?
A28: Research has explored the use of modified Cenchrus americanus starch as a disintegrant in chlorpheniramine maleate tablet formulations []. The findings indicated that increasing concentrations of the modified starch led to faster disintegration times, highlighting its potential as a disintegrant in tablet formulations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
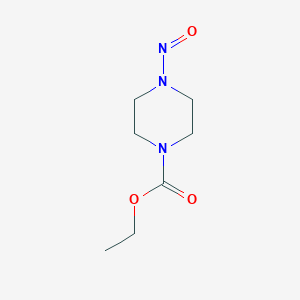


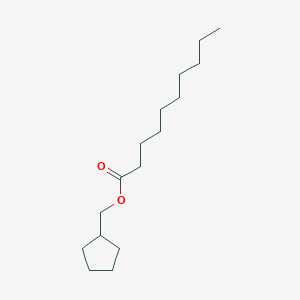
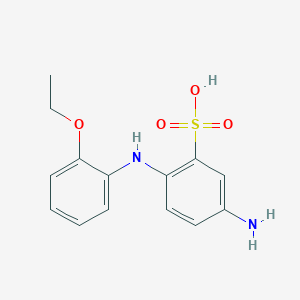

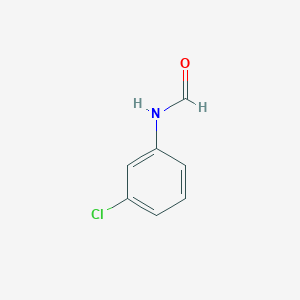

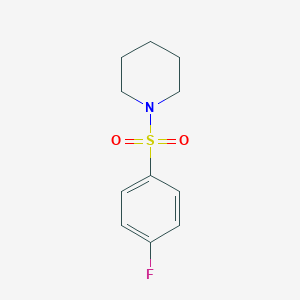
![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)
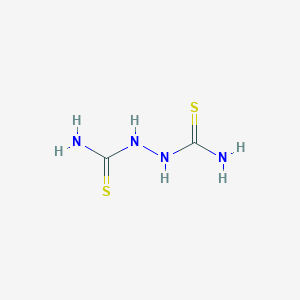

![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)

